molecular formula C11H13NO2 B1404258 1-Pyridin-2-yl-cyclopentanecarboxylic acid CAS No. 783297-14-3

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Cat. No.: B1404258
CAS No.: 783297-14-3
M. Wt: 191.23 g/mol
InChI Key: GHYGXJZDPBHBSS-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-cyclopentanecarboxylic acid (CAS 783297-14-3) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This chemical belongs to a class of 2,5-disubstituted cyclopentane carboxylic acids explored in scientific research for their potential therapeutic applications . The compound serves as a valuable intermediate in the design and synthesis of novel pharmaceutical agents. Its structure, featuring a carboxylic acid functional group and a pyridine ring on a cyclopentane scaffold, makes it a versatile building block for creating molecules that target specific disease mechanisms . Notably, research into structurally related compounds highlights their potential in the treatment of respiratory tract diseases , such as chronic obstructive pulmonary disease (COPD), asthma, and idiopathic pulmonary fibrosis (IPF) . The cyclopentane core provides a rigid, three-dimensional framework that can be critical for selective interactions with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can procure it with a minimum purity of 95% . Proper handling procedures should be followed, and the material should be stored in a cool, dry environment.

Properties

IUPAC Name

1-pyridin-2-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(6-2-3-7-11)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGXJZDPBHBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739694
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783297-14-3
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview:

  • Starting Material: Cyclohexane derivatives bearing suitable substituents.
  • Ring Contraction: Conversion of cyclohexane to cyclopentane via diazoketone intermediates, involving diazotization and ring contraction reactions.
  • Introduction of Pyridine: Post-ring contraction, the pyridinyl group is introduced through nucleophilic substitution or cross-coupling reactions, often utilizing palladium catalysis or similar methods.

Example:

A typical procedure involves synthesizing a diazoketone intermediate from a cyclohexanone derivative, followed by ring contraction under controlled conditions to yield a cyclopentane core. The pyridinyl group is then attached via a nucleophilic aromatic substitution or a Suzuki-Miyaura coupling, depending on the functional groups present.

Step Reagents & Conditions Purpose References
1 Cyclohexanone, diazomethane Diazoketone formation ,
2 Ring contraction with base or oxidants Cyclopentane ring formation ,
3 Pyridine derivative, Pd catalyst Pyridinyl substitution ,

Another strategy involves the direct functionalization of cyclopentane rings bearing carboxylic acid groups, followed by regioselective introduction of the pyridinyl group.

Methodology:

  • Preparation of Cyclopentanecarboxylic Acid: Via oxidation of cyclopentane derivatives or ring contraction methods as described above.
  • Pyridinyl Substitution: Achieved through electrophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, often requiring pre-functionalization of the ring with halogens or boronic acids.

Example:

A typical process involves halogenation at the 2-position of cyclopentane derivatives, followed by palladium-catalyzed cross-coupling with pyridine boronic acids or pyridinyl halides.

Step Reagents & Conditions Purpose References
1 Cyclopentane carboxylic acid, NBS Halogenation at 2-position ,
2 Pyridine boronic acid, Pd catalyst Cross-coupling ,

Ring Contraction from Cyclohexanecarboxylic Acid Derivatives

An alternative method involves the ring contraction of cyclohexanecarboxylic acids, which are more readily available, to cyclopentane derivatives, followed by pyridinyl substitution.

Process:

  • Starting Material: Cyclohexanecarboxylic acid derivatives.
  • Ring Contraction: Via diazoketone formation and subsequent ring contraction, similar to the process described in patent WO2010079405A2.
  • Functionalization: Introduction of the pyridinyl group through nucleophilic substitution or cross-coupling.

Key Points:

  • This method benefits from the availability of cyclohexanecarboxylic acids.
  • It requires mild conditions to prevent overreaction or degradation of sensitive groups.
Step Reagents & Conditions Purpose References
1 Cyclohexanecarboxylic acid, diazoketone precursors Ring contraction ,
2 Pyridine derivative, coupling catalysts Pyridinyl substitution ,

Research Findings and Data Summary

Preparation Method Advantages Disadvantages Key References
Ring contraction from cyclohexane High regioselectivity, versatile Multi-step, requires diazoketone intermediates ,
Direct functionalization Fewer steps, potentially higher yields Regioselectivity challenges, need for halogenation ,
Ring contraction from cyclohexanecarboxylic acid Utilizes available starting materials Similar to method 1, but with different starting point ,

Chemical Reactions Analysis

1-Pyridin-2-yl-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-Pyridin-2-yl-cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-Pyridin-2-yl-cyclopentanecarboxylic acid and related compounds:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Properties/Applications
This compound (hypothetical) C₁₁H₁₁NO₂ Pyridine (2-position), carboxylic acid 205.22 (calculated) Potential pharmaceutical intermediate
1-(Pyridin-4-yl)cyclopentanecarboxylic acid C₁₁H₁₃NO₂ Pyridine (4-position), carboxylic acid 191.23 Similar scaffold; positional isomerism affects receptor binding
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid C₁₁H₁₃NO₂ Pyridine (2-position), cyclobutane ring 191.23 Smaller ring size (higher strain); methylene linker increases flexibility
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine ring, chloro, methyl groups 172.57 Halogenation enhances electrophilicity; used in agrochemicals
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Nitrile group, cyclopentane ring 139.15 Nitrile confers reactivity; precursor in peptide synthesis

Structural and Functional Analysis

Pyridine Substitution Position: The 2-pyridinyl substitution in the target compound likely enhances hydrogen-bonding interactions compared to the 4-pyridinyl isomer (CAS 610791-44-1), which may exhibit distinct pharmacokinetic profiles .

Ring Size and Linkers :

  • Cyclopentane rings (as in the target compound) offer conformational flexibility, whereas cyclobutane derivatives are more rigid. The methylene linker in cyclobutane analogs may reduce steric hindrance in drug-receptor interactions .

Functional Groups: Nitrile-containing analogs (e.g., 1-Cyanocyclopentanecarboxylic acid) are reactive intermediates but pose higher toxicity risks compared to carboxylic acid derivatives . Halogenated compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit increased electrophilicity, useful in cross-coupling reactions .

Biological Activity

1-Pyridin-2-yl-cyclopentanecarboxylic acid (CAS No. 783297-14-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused with a cyclopentane structure, which contributes to its unique chemical properties. The presence of both heteroatoms and cyclic structures enhances its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects. The compound's mechanism can be summarized as follows:

  • Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and cancer.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting cellular proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Study:
In a study assessing the cytotoxic effects on HeLa cells, treatment with varying concentrations of this compound resulted in significant cell death, with observed morphological changes indicative of apoptosis (e.g., cell blebbing) .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. By inhibiting pro-inflammatory cytokine production, it may offer therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings:
In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine and cyclopentane ringAntitumor, anti-inflammatory
4-Fluorophenoxyacetic acidFluorinated aromatic ringAnticancer properties
Isoquinoline derivativesAromatic nitrogen-containing compoundsVarious biological effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Pyridin-2-yl-cyclopentanecarboxylic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves cyclopropanation or cyclopentane ring formation via carboxylation of pyridine derivatives. For example, cyclopropane analogs (e.g., 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid) are synthesized using diazomethane or cyclopropanation reagents on pyridine-2-carboxylic acid precursors . Key intermediates include halogenated pyridine-carboxylic acids, which undergo ring closure under controlled conditions. Purification often employs recrystallization or column chromatography.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% as per GLPBIO standards) .
  • NMR spectroscopy (1H/13C) to confirm cyclopentane ring geometry and pyridine substitution patterns .
  • Mass spectrometry (ESI-MS) for molecular weight verification .

Q. What are the recommended storage conditions to maintain the compound's stability?

  • Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers. Avoid exposure to moisture or extreme pH conditions, as cyclopentane-carboxylic acid derivatives may hydrolyze. Stability data from PubChem suggest compatibility with inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are recommended?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cysteine protease or ethylene synthase, using crystallographic data for active-site modeling .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., ΔG = -7.2 kcal/mol for competitive inhibition in Study A) .
  • Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. What strategies resolve discrepancies in binding affinity data across enzymatic assays?

  • Methodological Answer :

  • Control for assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess inter-study variability. For example, the ±0.7 kcal/mol range in ΔG values for ACO2 inhibition requires ≥3 replicates for significance .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular assays (e.g., luciferase reporters) to confirm target engagement .

Q. In kinetic studies, how should reaction conditions be optimized to minimize side reactions during cyclopentane ring formation?

  • Methodological Answer :

  • Temperature control : Maintain reactions at 0–4°C during carboxylation to prevent decarboxylation or ring-opening .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization. Monitor by in situ FTIR for intermediate stability .
  • Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., linear diacids) and adjust stoichiometry accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Pyridin-2-yl-cyclopentanecarboxylic acid
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1-Pyridin-2-yl-cyclopentanecarboxylic acid

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